![molecular formula C18H18N2O2S B2852575 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-79-6](/img/structure/B2852575.png)
2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, industrial processes, and materials science. Its structure consists of a fusion of several rings and functional groups, which impart unique chemical and physical properties.
准备方法
Synthetic Routes
The synthesis of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves multiple steps, typically starting from commercially available starting materials. Key steps include:
Formation of the oxadiazocin core: : A cyclization reaction involving intermediates such as hydrazides and carboxylic acids or esters.
Introduction of the methylthio group: : Often done via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Fusion of the benzo and methanobenzo rings: : Achieved through a series of condensation and cyclization reactions under controlled conditions.
Reaction Conditions
The reaction conditions vary depending on the specific step but generally include:
Solvent selection: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature control: : Ranging from room temperature to elevated temperatures (up to 150°C) depending on the reaction step.
Catalysts and reagents: : Use of catalysts such as acids or bases to facilitate cyclization reactions.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions can convert certain functional groups within the molecule, altering its chemical properties.
Substitution: : Various substitution reactions can be performed on the aromatic ring or other functional groups, providing a pathway to numerous derivatives.
Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: : Halides or nucleophiles, with reactions carried out in polar solvents under controlled pH conditions.
Major Products
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Alcohols and amines: : From reduction of ketones or other functional groups.
Substituted aromatics: : From substitution reactions on the aromatic ring.
科学研究应用
Medicinal Chemistry: : It can be explored as a lead compound in drug discovery for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: : Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Industrial Catalysis: : Its reactivity could make it a candidate for use as a catalyst in various industrial chemical processes.
作用机制
The exact mechanism of action of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one depends on its specific application. Generally, its activity can be attributed to:
Molecular Targets: : Enzymes, receptors, or DNA may be potential targets, depending on the compound's bioactivity.
Pathways Involved: : It may interfere with specific biochemical pathways, such as signal transduction pathways or metabolic processes.
相似化合物的比较
Comparison with other similar compounds can highlight its uniqueness:
2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one: : Lacks the methyl and methylthio substituents, which may alter its reactivity and applications.
3-(methylthio)phenyl oxadiazoles: : Simpler structure, different reactivity profile.
Benzo-fused heterocycles: : Share some structural features but differ in functional group placement and overall reactivity.
Would you like more specific details on any of these sections?
属性
IUPAC Name |
9-methyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(21)20(18)12-6-5-7-13(10-12)23-2/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHEZFHBUPLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2852492.png)
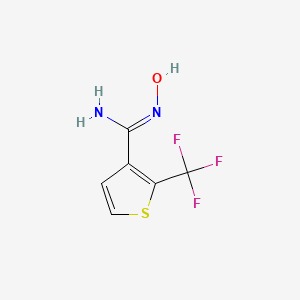
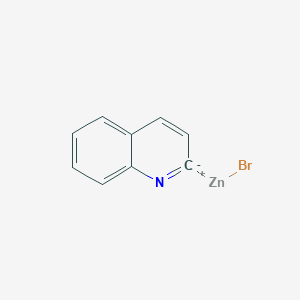
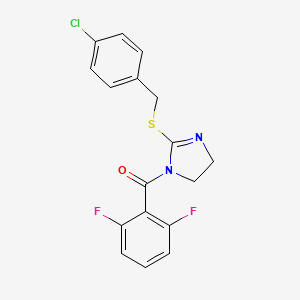
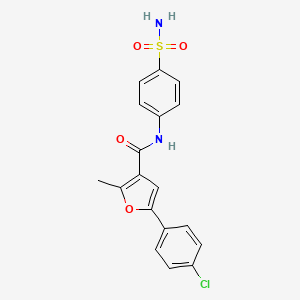
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2852499.png)
![4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2852501.png)
![5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL](/img/structure/B2852505.png)
![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)
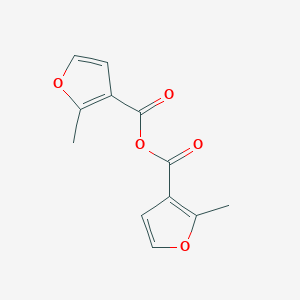
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
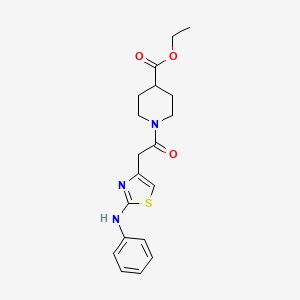
![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
